molecular formula C6H7N3O3S B7771067 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid

2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid

Cat. No.: B7771067
M. Wt: 201.21 g/mol
InChI Key: NLARCUDOUOQRPB-RUDMXATFSA-N
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Description

2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid: is a chemical compound characterized by its unique structure, which includes a thiazole ring, an amino group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid typically involves the reaction of 2-oxo-2-furanacetic acid with methoxyamine under specific conditions to form the methoxyimino group. This reaction is often carried out in a microchannel reactor with light sources set to specific wavelengths (360-485 nm) to facilitate the oximation reaction .

Industrial Production Methods: For industrial-scale production, the same reaction can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microchannel reactors in industrial settings helps in achieving high selectivity and reducing the complexity of subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in inhibiting specific enzymes or pathways involved in disease processes.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid lies in its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLARCUDOUOQRPB-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65872-41-5
Record name (Z)-2-amino-α-(methoxyimino)thiazol-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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